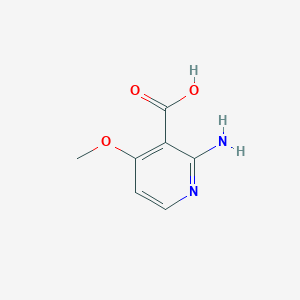

2-amino-4-methoxynicotinic acid

Description

Contextualization within Nicotinic Acid and Pyridine (B92270) Chemistry

2-Amino-4-methoxynicotinic acid is a derivative of nicotinic acid, which is also known as pyridine-3-carboxylic acid. smolecule.comebi.ac.uk Nicotinic acid is a fundamental pyridinemonocarboxylic acid found widely in both plants and animals. ebi.ac.uk The core of this compound is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom.

Pyridine and its derivatives are of immense importance in chemistry. Pyridine is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration. nih.gov The inclusion of a nitrogen atom in the aromatic ring, replacing a carbon atom from a benzene (B151609) structure, alters the molecule's physicochemical properties. This modification can modulate lipophilicity, enhance aqueous solubility, and improve metabolic stability, all of which are crucial characteristics for pharmacologically active compounds. nih.gov Nitrogen-containing heterocycles like pyridine are foundational to a vast number of natural and synthetic molecules that exhibit a wide array of biological activities. nih.gov

Significance of the Amino and Methoxy (B1213986) Functionalities in Pyridine Heterocycles

The amino (-NH₂) and methoxy (-OCH₃) groups attached to the pyridine ring of this compound are not merely passive substituents; they actively influence the molecule's chemical reactivity and potential applications. The substitution pattern of electron-donating groups, such as amino and methoxy, can significantly affect the electrochemical properties of the pyridine ring. nih.gov

Studies on various pyridine derivatives have indicated that the presence and positioning of amino and methoxy groups can enhance the antiproliferative activity of these compounds against cancer cell lines. nih.gov The functional groups offer sites for further chemical reactions:

The amino group can undergo acylation reactions with acyl chlorides to form amides. smolecule.com It also has the potential to be protonated under acidic conditions. acs.org

The methoxy group can be susceptible to nucleophilic substitution, allowing for its replacement by other functional groups under appropriate reaction conditions. smolecule.com

The carboxylic acid group can be converted into esters through reactions with alcohols. smolecule.com

The interplay of these functionalities provides a versatile platform for creating a diverse range of derivatives with tailored properties.

Overview of Current Academic Research Trajectories

Academic research on this compound and related structures is primarily focused on its application as a versatile building block in organic synthesis and materials science.

One significant area of research involves its use as a precursor in the synthesis of more complex heterocyclic systems. For example, it has been utilized as a reactant to construct pyrido[2',1':2,3]imidazo[4,5-c]isoquinolines, a class of compounds with potential biological activity. smolecule.com

Another research trajectory explores its role as a ligand for forming coordination complexes with metal ions. Studies have demonstrated its ability to form complexes with copper(II), which could lead to the development of novel materials with unique properties. smolecule.com

Furthermore, there is interest in incorporating this molecule into new polymeric materials. Research has been conducted on its potential for inclusion in organo-soluble and thermally stable poly(thiourea-amide-imide) polymers. smolecule.com The broader class of aminopyridine derivatives continues to be a major focus in medicinal chemistry, with ongoing efforts to synthesize and evaluate new compounds for a range of therapeutic applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFQNAPMZJJGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702704 | |

| Record name | 2-Amino-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773099-92-6 | |

| Record name | 2-Amino-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Amino 4 Methoxynicotinic Acid

Established Laboratory Synthesis Routes

The laboratory synthesis of 2-amino-4-methoxynicotinic acid typically relies on a combination of constructing the pyridine (B92270) ring and subsequent functional group interconversions on a pre-formed pyridine scaffold. These methods offer versatility but often involve multiple steps with varying yields.

Multistep Reaction Sequences for Pyridine Ring Construction

The construction of the pyridine ring is a fundamental approach to synthesizing substituted pyridines. Cyclocondensation reactions are a common strategy, often involving the reaction of enamines with activated methylene (B1212753) compounds like malononitrile. For instance, a plausible route to a precursor of the target molecule could involve the condensation of an appropriately substituted enamine with malononitrile, followed by cyclization to form a 2-amino-4-substituted-nicotinonitrile derivative.

A general representation of a multicomponent reaction for pyridine synthesis is the Bohlmann-Rahtz synthesis, which can be adapted to produce polysubstituted pyridines. organic-chemistry.org This involves the reaction of an enamine with an alkynone, followed by cyclodehydration. While not a direct route to this compound, the principles of building the pyridine core through such condensation reactions are well-established. baranlab.org

Another approach involves the use of 1,3-dicarbonyl compounds and their derivatives. For example, the condensation of a 1,3-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) source can lead to symmetrically substituted pyridines. baranlab.org

A potential synthetic pathway starting from a pre-existing ring could involve the modification of a commercially available starting material like 2,6-dichloro-4-methylnicotinonitrile (B1293653). This would then require a series of functional group interconversions to arrive at the desired product.

Strategic Functional Group Interconversions on the Pyridine Scaffold

Once a suitably substituted pyridine ring is obtained, functional group interconversions (FGIs) are employed to introduce the desired amino, methoxy (B1213986), and carboxylic acid groups.

Introduction of the Methoxy Group: The methoxy group at the 4-position can be introduced via nucleophilic aromatic substitution (SNAr) on a 4-halopyridine derivative. The reaction of a 4-chloropyridine (B1293800) with sodium methoxide (B1231860) is a common method. vaia.com The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the 2- and 4-positions. stackexchange.compearson.com For instance, 2,6-dichloro-4-methylnicotinonitrile can be selectively methoxylated at the 4-position. chemicalbook.com

Introduction of the Amino Group: The amino group at the 2-position is often introduced by the amination of a 2-chloropyridine (B119429) derivative. This can be achieved by reacting the 2-chloropyridine with ammonia or an amine source. youtube.com Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become powerful tools for this transformation, although uncatalyzed reactions under high temperature and pressure or in flow reactors are also possible. mit.eduthieme-connect.com Microwave irradiation has also been shown to facilitate the amination of chloropyridines. tandfonline.com

Formation of the Carboxylic Acid: The carboxylic acid group at the 3-position is typically generated by the hydrolysis of a nitrile group (a cyanopyridine). This hydrolysis can be carried out under acidic or basic conditions. google.comgoogle.com For example, the hydrolysis of a 2-amino-4-methoxy-nicotinonitrile intermediate would yield the final product. Enzymatic hydrolysis using nitrilases offers a greener alternative to traditional chemical methods. nih.gov

A plausible multi-step synthesis is outlined below:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Methoxylation | 2,6-Dichloro-4-methylnicotinonitrile | Sodium methoxide, Methanol (B129727) | 6-Chloro-2-methoxy-4-methylnicotinonitrile |

| 2 | Amination | 6-Chloro-2-methoxy-4-methylnicotinonitrile | Ammonia or amine source | 2-Amino-6-methoxy-4-methylnicotinonitrile |

| 3 | Hydrolysis | 2-Amino-6-methoxy-4-methylnicotinonitrile | Acid or base, water | This compound |

Novel and Green Chemistry Approaches in its Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst Development and Optimization for Synthetic Transformations

The development of novel catalysts is a cornerstone of green chemistry. For the synthesis of pyridine derivatives, a variety of catalytic systems are being explored:

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines. rsc.org Magnetically recoverable nanocatalysts are also gaining attention for the synthesis of pyridine derivatives due to their ease of separation. nih.gov

Ionic Liquids: Ionic liquids (ILs) are being investigated as both solvents and catalysts for pyridine synthesis. benthamdirect.com Their low volatility and tunable properties make them attractive alternatives to traditional organic solvents. benthamdirect.com They can facilitate multicomponent reactions, leading to higher yields and efficiencies. researchgate.net

Palladium and Copper Catalysis: Palladium- and copper-based catalysts are widely used for cross-coupling reactions to form C-N and C-O bonds, which are crucial steps in the functionalization of the pyridine ring. biosynce.com

Sustainable Synthetic Protocols and Process Intensification

Beyond catalyst development, several sustainable synthetic protocols are being implemented:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. organic-chemistry.orgrsc.orgtandfonline.comeurekaselect.com This technique has been successfully applied to various steps in pyridine synthesis, including cyclocondensation and amination reactions. organic-chemistry.orgtandfonline.com

Flow Chemistry: Continuous flow reactors offer several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and easier scalability. thieme-connect.com The amination of chloropyridines has been efficiently carried out in flow reactors at high temperatures, reducing reaction times and by-product formation. thieme-connect.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product isolation. One-pot, solvent-free syntheses of substituted pyridines have been reported using various catalysts. mdpi.com

Biocatalysis: The use of enzymes, such as nitrilases for the hydrolysis of nitriles to carboxylic acids, offers a highly selective and environmentally benign alternative to chemical methods. nih.gov

Considerations for Efficient Preparative Scales in Academic Settings

Scaling up a synthesis from the research and development stage to a preparative scale in an academic laboratory requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. thermofisher.comwaters.comwaters.comingenieria-analitica.comgimitec.com

Key Parameters for Scaling Up:

| Parameter | Consideration |

| Reaction Conditions | Temperature control becomes more critical on a larger scale. Exothermic reactions may require more efficient cooling. Stirring must be effective to ensure homogeneity. |

| Reagent Addition | The rate of addition of reagents may need to be controlled to manage reaction exotherms and maintain optimal stoichiometry. |

| Solvent Volume | While direct scaling of solvent volume is common, optimizing the concentration can reduce solvent usage and improve reaction kinetics. |

| Work-up and Purification | Extraction and filtration processes may need to be adapted for larger volumes. Chromatographic purification can become a bottleneck, and alternative methods like crystallization should be explored. |

| Safety | A thorough risk assessment is crucial before scaling up any reaction. Potential hazards such as exotherms, gas evolution, and handling of larger quantities of flammable or toxic materials must be addressed. |

Example of a Scaled-Up Reaction Step (Hypothetical):

The hydrolysis of a nitrile to a carboxylic acid is a common final step. On a small scale, this might be done in a round-bottom flask with a reflux condenser. For a preparative scale, a larger reaction vessel with overhead stirring and a more robust temperature control system would be necessary. The isolation of the product might switch from simple extraction to precipitation and filtration to handle the larger quantity of material more efficiently.

Chemical Transformations and Derivatization Studies of 2 Amino 4 Methoxynicotinic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a primary site for modification, allowing for the formation of various derivatives such as esters and amides, or its complete removal through decarboxylation.

Esterification: The conversion of 2-amino-4-methoxynicotinic acid to its corresponding esters can be achieved through several standard methods. Given the presence of a basic amino group, acid-catalyzed esterification is a common and effective approach. The reaction typically involves heating the acid in an alcohol (e.g., methanol (B129727), ethanol) with a catalytic amount of a strong acid like sulfuric acid or by using reagents like thionyl chloride (SOCl₂) followed by the addition of the alcohol. Another mild and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to be effective for a wide range of amino acids. nih.gov This method is advantageous due to its simple workup and high yields. nih.gov

Amidation: The synthesis of amides from this compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. This is necessary because the direct reaction of a carboxylic acid and an amine is generally unfavorable under mild conditions. youtube.com Common coupling reagents used for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. Lewis acids, such as those based on boron or titanium, have also been employed to catalyze the direct amidation of unprotected amino acids, offering a greener alternative by avoiding stoichiometric activating agents. nih.govresearchgate.net Studies on related 2-aminonicotinic acid derivatives have shown successful synthesis of amides, esters, and other derivatives, indicating these methods are applicable to the target compound. nih.gov

| Reaction | Reagents and Conditions | Product Type | Reference(s) |

| Esterification | Methanol (MeOH), Trimethylchlorosilane (TMSCl), Room Temperature | Methyl Ester | nih.gov |

| Alcohol (ROH), Thionyl Chloride (SOCl₂) | Alkyl Ester | nih.gov | |

| Amidation | Amine (R-NH₂), Dicyclohexylcarbodiimide (DCC) | N-Substituted Amide | researchgate.net |

| Amine (R-NH₂), Boron or Titanium Lewis Acid Catalysts | N-Substituted Amide | nih.govresearchgate.net | |

| Oxidative Amidation with Aldehydes and Amines | N-Substituted Amide | organic-chemistry.org |

The removal of the carboxylic acid group from the pyridine ring, a reaction known as decarboxylation, typically requires elevated temperatures. For pyridinecarboxylic acids like nicotinic acid, this transformation can be achieved by heating, often in the presence of a catalyst. masterorganicchemistry.com Copper-based catalysts, such as copper chromite or basic copper carbonate, have been effectively used to facilitate the decarboxylation of nicotinic acid to yield pyridine at temperatures around 220-230°C. nih.govyoutube.com

Other methods for the decarboxylation of pyridine dicarboxylic acids involve heating in various liquid media. google.com For instance, heating isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) in high-temperature heat transfer oil, concentrated sulfuric acid, or even high-temperature liquid water can effect decarboxylation to produce nicotinic acid. google.comgoogle.com These precedents suggest that heating this compound, likely in a high-boiling point solvent or with a copper catalyst, would lead to the formation of 2-amino-4-methoxypyridine.

| Substrate (Analogue) | Reagents and Conditions | Product | Reference(s) |

| Nicotinic Acid | Heat (~230°C), Copper Carbonate | Pyridine | youtube.com |

| Nicotinic Acid | Heat, Copper Chromite | Pyridine | nih.gov |

| Isocinchomeronic Acid | Heat (>180°C) in heat transfer oil or H₂SO₄ | Niacin | google.com |

| Pyridinedicarboxylic Acid | Heat (150-250°C) in high-temperature liquid water | Nicotinic Acid | google.com |

| 2-Pyridone-3-carboxylic Acids | Heat, Potassium Carbonate, Toluene | 2-Pyridones | nih.gov |

Reactivity of the Amino Group

The 2-amino group is a potent nucleophile and a key site for derivatization, enabling acylation, alkylation, and participation in condensation reactions to build fused heterocyclic systems.

Acylation: The amino group can be readily acylated using standard reagents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. Direct acylation with carboxylic acids is also possible but generally requires harsh conditions or the use of coupling agents, as discussed in the amidation section. youtube.com The acylation of the 2-amino group is a common strategy in the synthesis of various biologically active molecules. For instance, the acylation of the amino group on related 2-aminopyridine (B139424) structures is a key step in creating more complex derivatives. youtube.com

Alkylation: N-alkylation of the amino group can be more challenging due to the potential for over-alkylation and the reduced nucleophilicity of the pyridine-attached amino group compared to aliphatic amines. However, methods for the direct N-alkylation of unprotected amino acids using alcohols in the presence of a catalyst have been developed, offering a direct route to N-mono- or N-di-alkylated products. nih.gov Traditional methods often involve reductive amination with aldehydes or ketones or direct alkylation with alkyl halides, which may require protection of the carboxylic acid group to prevent side reactions. monash.edu

| Reaction | Reagents and Conditions | Product Type | Reference(s) |

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | N-Acyl Derivative | youtube.com |

| Alkylation | Alcohol (R-OH), Catalyst | N-Alkyl Derivative | nih.gov |

| Alkyl Halide (R-X), Base | N-Alkyl Derivative | monash.edu |

The 2-aminopyridine moiety within this compound is a classic precursor for the synthesis of fused heterocyclic systems. The amino group, in conjunction with the adjacent ring nitrogen, can act as a binucleophile in condensation reactions with 1,3-dielectrophiles. A prominent example is the reaction with β-ketoesters, dicarbonyl compounds, or α,β-unsaturated carbonyl compounds to form pyrimido[4,5-b]pyridine derivatives. For instance, multicomponent reactions involving an aminopyrimidine (an analogue), an aldehyde, and an active methylene (B1212753) compound like dimedone can yield complex fused systems like pyrimido[4,5-b]quinolines. nih.govnih.gov These reactions demonstrate the potential of the 2-amino group to participate in cyclocondensation cascades, leading to the formation of polycyclic structures.

| Reactants (Analogues) | Reagents and Conditions | Fused System Formed | Reference(s) |

| 6-Aminouracils, Aldehydes, Dimedone | Catalyst (e.g., Trityl Chloride), Reflux | Pyrimido[4,5-b]quinolines | nih.gov |

| Aminopyrimidinones, Aldehydes, Dimedone | Vilsmeier-Haack Reagent, Ultrasound | Pyrimido[4,5-b]quinolines | nih.gov |

| 2-Aminopyrimidine, Phenyl isothiocyanate | Reflux in Pyridine | Pyrimido[4,5-d]pyrimidine | researchgate.net |

| Indole-3-carboxaldehydes, Aldehydes, NH₄I | Iodine, Heat | Pyrimido[4,5-b]indoles | mdpi.com |

Modifications and Transformations of the Methoxy (B1213986) Group

The methoxy group at the 4-position is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding 4-hydroxy derivative. This O-demethylation is a key transformation for modifying the electronic and hydrogen-bonding properties of the molecule.

Reagents commonly used for the cleavage of aryl methyl ethers include strong protic acids like HBr or HI, or Lewis acids such as boron tribromide (BBr₃). chim.it The combination of a hard acid (like methanesulfonic acid) and a soft nucleophile (like methionine) has also proven effective for O-demethylation under milder conditions. chim.it

Furthermore, enzymatic methods, particularly using cytochrome P450 monooxygenases, are known to catalyze the O-demethylation of methoxy-substituted aromatic acids. nih.govnih.govresearchgate.net For example, specific bacterial P450 systems have been identified that efficiently demethylate 4-methoxybenzoic acid to 4-hydroxybenzoic acid. nih.govnih.gov This suggests that a similar biocatalytic approach could be viable for the selective demethylation of this compound.

| Substrate (Analogue) | Reagents and Conditions | Transformation | Reference(s) |

| 4-Methoxybenzoic Acid | Cytochrome P450 Enzyme System (e.g., CYP199A35) | O-Demethylation | nih.govnih.govresearchgate.net |

| Methoxy-containing Opiates | Boron Tribromide (BBr₃) or HBr | O-Demethylation | chim.it |

| Methoxy-containing Opiates | Methanesulfonic Acid, Methionine | O-Demethylation | chim.it |

| 4-Alkylguaiacols | Cytochrome P450 Enzyme System | O-Demethylation | rsc.org |

Demethylation Reactions

The selective demethylation of the methoxy group at the C-4 position of the pyridine ring is a crucial transformation for accessing the corresponding 4-hydroxy derivative, 2-amino-4-hydroxynicotinic acid. This transformation is significant as the resulting hydroxyl group can serve as a handle for further functionalization.

One notable method for the chemoselective demethylation of methoxypyridines involves the use of hydride-based reducing agents. A study on various methoxypyridine derivatives demonstrated the efficacy of L-selectride (lithium tri-sec-butylborohydride) in achieving this transformation. teikyo.jp When 4-methoxypyridine (B45360) was treated with L-selectride in refluxing tetrahydrofuran (B95107) (THF), it afforded 4-hydroxypyridine (B47283) in good yield, while anisole, a methoxy-substituted benzene (B151609), remained unreactive under the same conditions. teikyo.jp This highlights the specific activation of the methoxy group by the pyridine ring.

The proposed mechanism for this demethylation involves the nucleophilic attack of the hydride from L-selectride on the methyl group of the protonated methoxypyridine. The electron-withdrawing nature of the pyridine nitrogen facilitates this process. The presence of both an amino and a carboxylic acid group on the ring, as in this compound, would likely influence the reaction conditions required. The amino group, being electron-donating, might slightly deactivate the ring towards this nucleophilic attack compared to unsubstituted 4-methoxypyridine. Conversely, the carboxylic acid, an electron-withdrawing group, could enhance the reactivity. The interplay of these electronic effects would necessitate careful optimization of the reaction parameters.

Table 1: Chemoselective Demethylation of Methoxypyridines

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxypyridine | L-Selectride | THF, reflux, 2h | 4-Hydroxypyridine | Good | teikyo.jp |

Ether Cleavage and Exchange Processes

The cleavage of the methyl ether in this compound can also be achieved using strong acids, a common method for cleaving aryl alkyl ethers. libretexts.orgmasterorganicchemistry.compressbooks.pubyoutube.com Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are typically employed for this purpose. libretexts.orgpressbooks.pub The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) on the methyl group. libretexts.orgpressbooks.pub

The general mechanism for the acidic cleavage of an aryl methyl ether involves an Sₙ2-type displacement at the methyl carbon. libretexts.org Due to the high stability of the aromatic ring, the cleavage of the aryl-oxygen bond is disfavored. Consequently, the reaction yields a phenol (B47542) (in this case, 2-amino-4-hydroxynicotinic acid) and a methyl halide. libretexts.org

It is important to note that while this is a general and widely applicable method, specific conditions for this compound would need to be empirically determined. The potential for side reactions, such as reactions involving the amino group, would need to be considered.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is endowed with a unique electronic character due to its substituents, which directs the course of aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) generally more challenging. However, the presence of the strongly electron-donating amino group at the C-2 position and the moderately electron-donating methoxy group at the C-4 position significantly activates the ring towards electrophiles. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves.

In the case of this compound, the C-5 position is the most likely site for electrophilic attack. This is because it is ortho to the activating amino group and meta to the deactivating carboxylic acid group. The C-3 position is also activated by the amino group (para) and the methoxy group (ortho), but the directing effect of the powerful amino group to its ortho position (C-5) is expected to be dominant. Studies on the acid-catalyzed hydrogen exchange of 2-aminopyridine derivatives have provided insights into the reactivity of such systems. rsc.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SₙAr) on the pyridine ring typically occurs at the C-2, C-4, and C-6 positions, which are electron-deficient due to the influence of the ring nitrogen. The presence of a good leaving group at these positions is a prerequisite for such reactions.

In the context of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a suitable leaving group, such as a halogen, were present at the C-2, C-5, or C-6 positions, nucleophilic displacement would be a viable synthetic route. For instance, a hypothetical 2-chloro-4-methoxynicotinic acid derivative could undergo nucleophilic substitution at the C-2 position. The development of methods for the C4-selective amination of pyridines highlights the ongoing interest in accessing substituted pyridine cores. nih.gov

Chemo- and Regioselective Functionalization Studies

The presence of multiple functional groups and reactive sites in this compound makes chemo- and regioselectivity key challenges in its derivatization. The ability to selectively modify one part of the molecule while leaving others intact is crucial for the synthesis of complex derivatives.

Research into the chemo- and regioselective assembly of polysubstituted pyridines provides a foundation for predicting the reactivity of this compound. acs.orgnih.gov For instance, the selective functionalization of one site over another can often be achieved by carefully choosing reagents and reaction conditions.

The relative reactivity of the functional groups in this compound can be predicted. The amino group is a potent nucleophile and can react with various electrophiles. The carboxylic acid can be converted into esters, amides, or other derivatives. The methoxy group, as discussed, can be cleaved. The pyridine ring itself can undergo substitution.

Achieving regioselectivity in the functionalization of the pyridine ring is a significant area of research. chemrxiv.org For this compound, the electronic effects of the existing substituents will be the primary determinant of the position of further substitution. As mentioned, electrophilic attack is most probable at the C-5 position. For other types of reactions, such as metallation--based functionalization, the directing effects of the substituents would need to be carefully considered. Structural modifications that either reduce the electron density of the pyridine ring or block reactive sites have been shown to be successful strategies in related systems. nih.gov

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in Complex Heterocyclic Compound Synthesis

The structure of 2-amino-4-methoxynicotinic acid is well-suited for building larger, multi-ring systems, which are of significant interest in various areas of chemical research.

Research has identified this compound as a key reactant in the synthesis of complex fused heterocyclic compounds. smolecule.com A notable example is its use in the construction of pyrido[2',1':2,3]imidazo[4,5-c]isoquinolines. smolecule.comresearchgate.netnih.gov This class of polycyclic aromatic compounds is recognized for its potential biological activities, and the ability to synthesize them relies on versatile building blocks like this compound. The synthesis of such fused systems often involves multi-component reactions where the inherent reactivity of the aminonicotinic acid scaffold is harnessed to build the complex final structure. researchgate.net

Intermediate in the Development of Bioactive Scaffolds (excluding clinical drug development)

Beyond the synthesis of complex heterocycles, this compound serves as an intermediate in creating molecules with specific biological functions for research purposes, particularly in agrochemicals and as ligands for molecular targets.

The aminopyrimidine and related aminopyridine structures are crucial components in a variety of agrochemicals. Specifically, 2-amino-4,6-dimethoxypyrimidine (B117758) is a well-established intermediate in the synthesis of numerous sulfonylurea herbicides, including bensulfuron-methyl (B33747) and nicosulfuron. google.comgoogle.com Given this context, this compound is recognized for its applications in the agrochemical field, serving as a valuable intermediate for the development of new active compounds. smolecule.com Its structure provides a scaffold that can be chemically modified to create a diverse range of molecules for screening in agrochemical research.

In the field of molecular recognition and coordination chemistry, this compound has been identified as a useful building block for ligands designed to interact with molecular targets. It has been reported as a ligand capable of forming coordination complexes with metal ions, such as copper (II). smolecule.com The ability of the amino and carboxylic acid groups to chelate metal ions allows for the development of novel materials and modulators whose properties are defined by this metal-ligand interaction.

Application in Fine Chemical Synthesis

The utility of this compound extends to the synthesis of specialized polymers. Research has explored its potential for incorporation into organo-soluble and thermally stable poly(thiourea-amide-imide) polymers. smolecule.com These types of polymers are known for their high performance, combining the heat resistance and strength of polyimides with the flexibility imparted by other functional groups. researchgate.netorientjchem.org The inclusion of the this compound moiety into the polymer backbone can influence properties such as solubility and thermal stability, making it a candidate for creating advanced materials. researchgate.net

Mechanistic Investigations of Biological Activity of 2 Amino 4 Methoxynicotinic Acid and Its Derivatives

Enzyme Inhibition Studies (in vitro/preclinical models)

No specific studies detailing the inhibitory effects of 2-amino-4-methoxynicotinic acid on any particular enzyme or class of enzymes were identified in the available scientific literature. Research on other nicotinic acid derivatives has explored enzyme inhibition, but this information is not directly applicable to the specified compound.

Receptor Modulation Mechanisms (in vitro/preclinical models)

There is no available research data on the modulation of any specific receptors by this compound in in vitro or preclinical models. While nicotinic acid itself has known receptor interactions, the specific effects of the 2-amino and 4-methoxy substitutions have not been elucidated in published studies.

Antimicrobial Activity Mechanisms (e.g., against specific pathogens like Mycobacterium tuberculosis in laboratory models)

No studies were found that investigate the antimicrobial properties of this compound, including any potential activity against Mycobacterium tuberculosis or other pathogens in laboratory settings.

Antioxidant and Anti-inflammatory Pathway Modulation Investigations

No published research was identified that examines the potential antioxidant or anti-inflammatory activities of this compound. Therefore, there is no information on its ability to modulate relevant biological pathways.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-amino-4-methoxynicotinic acid by mapping the chemical environments of its constituent protons and carbon atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the carboxylic acid.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate signal, with its chemical shift indicating its chemical environment. The carbons of the pyridine ring, the methoxy group, and the carboxylic acid will resonate at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-NH₂ | Variable, broad singlet | - |

| C3-COOH | Variable, broad singlet | ~168-175 |

| C4-OCH₃ | ~3.8-4.0 (singlet) | ~55-60 |

| C5-H | ~6.5-6.8 (doublet) | ~105-110 |

| C6-H | ~7.8-8.1 (doublet) | ~145-150 |

| C2 | - | ~158-162 |

| C3 | - | ~100-105 |

| C4 | - | ~165-170 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, a COSY spectrum would show a correlation between the protons at the C5 and C6 positions of the pyridine ring, confirming their adjacent relationship. drugbank.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. drugbank.com It would be used to definitively assign the carbon signals corresponding to the C5-H and C6-H protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₇H₈N₂O₃), confirming its atomic composition with a high degree of confidence. The expected monoisotopic mass is approximately 168.0535 Da.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry.

LC-MS : This is a primary method for analyzing non-volatile and thermally sensitive compounds like amino acids. ambeed.com LC-MS would be used to confirm the purity of a sample of this compound and to provide its mass spectrum for identity confirmation. sigmaaldrich.com

GC-MS : For GC-MS analysis, polar compounds like this compound typically require derivatization to increase their volatility. chemicalbook.com The resulting mass spectrum of the derivative can then be used for identification and purity assessment.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Result | Information Gained |

| HRMS | m/z ≈ 168.0535 ([M+H]⁺) | Exact mass and elemental formula (C₇H₈N₂O₃) |

| LC-MS | Single peak with corresponding m/z | Purity confirmation and molecular weight |

| GC-MS (after derivatization) | Peak corresponding to the derivatized compound | Identity and purity confirmation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the various functional groups present in its structure.

Table 3: Expected Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic - OCH₃) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1680-1720 |

| C=C and C=N (Pyridine Ring) | Stretching | 1450-1600 |

| C-O (Methoxy) | Stretching | 1000-1300 (often two bands) |

| N-H (Amine) | Bending | 1550-1650 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and sample state.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Stereochemistry

X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, single-crystal XRD would be the gold standard for unambiguously determining its molecular structure, including bond lengths, bond angles, and the conformation of the substituent groups relative to the pyridine ring.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the atomic positions are determined.

This technique is crucial for:

Absolute Structure Confirmation: Confirming the connectivity of atoms, thus verifying the synthesis of the target molecule.

Stereochemistry: Determining the spatial arrangement of atoms, which is vital for understanding the molecule's interaction with biological systems.

Solid-State Packing: Revealing how molecules are arranged in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding and π–π stacking. researchgate.net These interactions are critical for physical properties like solubility and melting point.

While a crystal structure for this compound is not publicly documented, studies on related pyridine derivatives provide insight into the expected structural features. For instance, the analysis of various acid-pyridine cocrystals demonstrates the common formation of robust hydrogen-bonded synthons between the carboxylic acid group and the pyridine nitrogen. acs.org The structures of other substituted pyridines have also been confirmed by single-crystal XRD, providing a basis for comparison. researchgate.net

Illustrative Crystal Data for a Related Pyridine Derivative

The following table presents hypothetical crystal data for a compound structurally related to this compound, illustrating the type of information obtained from an XRD analysis.

| Parameter | Illustrative Value |

| Empirical Formula | C₇H₈N₂O₃ |

| Formula Weight | 168.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 890.5 |

| Z (molecules/unit cell) | 4 |

Note: This data is for illustrative purposes and does not represent experimentally determined values for this compound.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is an indispensable tool in chemical synthesis and analysis for separating, identifying, and purifying components of a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are critical for assessing the purity of the synthesized compound and for isolating it from reaction byproducts and starting materials.

HPLC is a widely used technique for the analysis of organic molecules like nicotinic acid derivatives. sielc.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For a polar, zwitterionic compound like this compound, reversed-phase HPLC is a common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase is used. The retention time of the compound can be manipulated by adjusting the mobile phase composition, such as the ratio of an organic solvent (e.g., acetonitrile (B52724) or methanol) to an aqueous buffer, and the pH of the buffer. helixchrom.comsielc.com

Key applications of HPLC in the context of this compound include:

Purity Assessment: Determining the percentage purity of a sample by separating the main compound from any impurities.

Method Development: Establishing a reliable method for routine quality control.

Preparative Purification: HPLC can be scaled up (preparative HPLC) to isolate larger quantities of the pure compound for further studies. google.com

Typical HPLC Parameters for Analysis of Nicotinic Acid Analogs

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 265 nm |

| Column Temperature | 30 °C |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures than traditional HPLC systems. researchgate.net This results in several advantages:

Increased Resolution: Sharper and narrower peaks, allowing for better separation of closely related compounds, such as positional isomers. researchgate.net

Higher Throughput: Significantly shorter analysis times, often reducing a 20-30 minute HPLC run to under 5 minutes.

Enhanced Sensitivity: The sharper peaks lead to a greater peak height and a better signal-to-noise ratio.

The development of a UPLC method for this compound would follow similar principles to HPLC method development but would leverage the benefits of the UPLC system for faster and more efficient analysis. The separation of lipid isomers has been successfully demonstrated using UPLC, highlighting its power in resolving structurally similar molecules. nih.gov

Exemplary UPLC Parameters for Isomer Separation

| Parameter | Exemplary Conditions |

| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 10 mM Ammonium (B1175870) Formate, pH 3.0B: Methanol (B129727) |

| Gradient | 10% to 80% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detector | Photodiode Array (PDA) or Mass Spectrometry (MS) |

| Column Temperature | 40 °C |

Note: These parameters are exemplary and serve to illustrate a potential starting point for method development for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated characteristics of a compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry, stability, and electronic properties of molecules like 2-amino-4-methoxynicotinic acid. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. jocpr.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, requiring less energy for electronic excitation. mdpi.com

Studies on structurally related nicotinic acid derivatives provide insight into the values that might be expected for this compound. For instance, DFT calculations on 2-amino-4,6-diphenylnicotinonitriles revealed HOMO-LUMO gaps in the range of 3.441 eV to 3.617 eV, indicating a consistent degree of electronic delocalization and suggesting similar reactivity patterns among the derivatives. mdpi.com Another study on 6-methylnicotinic acid utilized DFT to optimize the molecular geometry and analyze its electronic properties, demonstrating how substitutions on the pyridine (B92270) ring influence these parameters. jocpr.com

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting the behavior of the molecule in chemical reactions. For example, electronegativity measures the ability of a molecule to attract electrons. mdpi.com

Table 1: Illustrative Electronic Properties of Related Nicotinonitrile Derivatives from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) (eV) |

| Compound 1 | -5.986 | -2.545 | 3.441 | 4.265 |

| Compound 2 | -6.012 | -2.487 | 3.525 | 4.249 |

| Compound 3 | -6.103 | -2.486 | 3.617 | 4.294 |

| Compound 4 | -6.045 | -2.589 | 3.456 | 4.317 |

| Compound 5 | -6.088 | -2.545 | 3.543 | 4.316 |

This table presents data for 2-amino-4,6-diphenylnicotinonitrile derivatives to illustrate the typical output of DFT calculations. Source: MDPI mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This makes it the primary method for predicting spectroscopic and photophysical properties, such as UV-Vis absorption spectra and fluorescence. mdpi.com

By modeling the electronic transitions between the ground state and various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (f) of these transitions. These theoretical spectra can be directly compared with experimental data to confirm the molecular structure and understand its photophysical behavior. A comprehensive TD-DFT analysis can provide deep insights into the nature of electronic transitions, such as n→π* or π→π* transitions, which are crucial for understanding the compound's response to light. mdpi.com

For example, in a study of 2-amino-4,6-diphenylnicotinonitriles, a TD-DFT approach was used to model their electronic fluorescence spectra, which were then compared with experimental results. mdpi.com This analysis helps to understand how factors like solvent environment can influence fluorescence properties. Such a study on this compound would elucidate its potential as a fluorescent marker or probe.

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to simulate the interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These studies are fundamental in drug discovery and molecular biology.

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. ui.ac.id The primary goals of docking are to predict the binding mode and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. ui.ac.idscienceopen.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a defined scoring function. nih.gov These scoring functions estimate the free energy of binding, with lower energy values typically indicating a more favorable interaction. ui.ac.id

The results from a docking study can reveal key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-stacking or pi-cation interactions

In a study on 2,4-disubstituted quinoline (B57606) derivatives, molecular docking was used to elucidate the binding modes with a Mycobacterium tuberculosis target, showing a correlation between binding affinity and biological activity. ui.ac.id A similar investigation of this compound would provide hypotheses about its potential biological targets and the specific amino acid residues involved in the interaction.

Table 2: Example of Molecular Docking Results for Ligands with a Target Protein

| Ligand | Binding Energy (kcal/mol) | Hydrogen Bond Interactions (Amino Acid Residues) | Hydrophobic Interactions (Amino Acid Residues) |

| Ligand 8 | -15.4 | GLY105, SER77 | LEU106, PHE107, PRO108 |

| Ligand 17 | -18.5 | ARG155, TYR158 | ILE15, VAL157, ALA159 |

| Isoniazid | -14.6 | SER77 | LEU106, PHE107 |

This table illustrates typical data obtained from a molecular docking study, showing binding energies and interacting residues for quinoline derivatives and a known drug. Source: DergiPark ui.ac.id

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and conformational changes of the system. bldpharm.com

A typical MD simulation involves placing the docked ligand-protein complex in a simulated physiological environment (e.g., a box of water molecules and ions) and observing its behavior over a period ranging from nanoseconds to microseconds. scienceopen.com

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position, indicating the stability of the simulation and the complex. scienceopen.com

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Radius of Gyration (Rg): Indicates the compactness of the protein structure over time.

MD simulations can validate the stability of a docked pose, reveal conformational changes induced by ligand binding, and provide a more accurate estimation of binding free energy through methods like MM/PBSA or MM/GBSA. nih.gov A conformational analysis of this compound using MD simulations would reveal its preferred shapes in solution and how its structure adapts upon binding to a target. scienceopen.com

Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting the chemical reactivity and potential reaction pathways for a molecule. By analyzing the electronic properties derived from DFT, one can identify the most likely sites for electrophilic or nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in this regard. The MEP map visualizes the charge distribution across the molecule, using a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. jocpr.com For this compound, the MEP would likely show negative potential around the carboxylic oxygen atoms and the nitrogen of the pyridine ring, identifying them as sites prone to electrophilic attack. The amino group's hydrogen atoms would show positive potential, marking them as sites for nucleophilic interaction.

Furthermore, by calculating the energies of potential intermediates and transition states, computational methods can map out entire reaction pathways. This allows researchers to predict the most favorable reaction mechanisms, understand reaction kinetics, and design more efficient synthetic routes.

Development of Structure-Activity Relationship (SAR) Models through Computational Means

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, providing a framework to understand how the chemical structure of a compound influences its biological activity. In the context of this compound and its analogs, computational chemistry offers powerful tools to develop robust SAR models. These models not only rationalize the activity of existing compounds but also guide the design of new molecules with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this computational approach. The fundamental principle of QSAR is to correlate variations in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For a hypothetical series of this compound derivatives, a QSAR study would commence with the generation of a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentrations, IC50). For each compound, a wide array of molecular descriptors would be calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that relates a subset of these descriptors to the observed activity.

A hypothetical QSAR model for a series of this compound analogs might take the following form:

log(1/IC50) = β0 + β1σ + β2logP + β3*Es + ...

Where:

log(1/IC50) is the biological activity.

σ (Hammett constant) represents electronic effects of substituents.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

Es is the Taft steric parameter.

βn are the regression coefficients determined from the analysis.

The quality and predictive power of a QSAR model are assessed through various statistical parameters. The coefficient of determination (r²) indicates the proportion of variance in the biological activity that is explained by the model. A value close to 1 suggests a good fit. Cross-validation techniques, such as leave-one-out (LOO), are used to evaluate the model's internal robustness, yielding a cross-validated r² (q²). A high q² value indicates good predictive ability.

Table 1: Hypothetical QSAR Model for a Series of this compound Analogs

| Descriptor | Coefficient (β) | p-value | Contribution to Activity |

| (Intercept) | 4.50 | <0.001 | Baseline activity |

| cLogP | 0.25 | 0.015 | Positive (increased hydrophobicity enhances activity) |

| Dipole Moment | -0.80 | 0.005 | Negative (higher polarity decreases activity) |

| Molecular Weight | 0.01 | 0.040 | Positive (larger molecules show higher activity) |

| Hydrogen Bond Donors | -0.50 | 0.020 | Negative (fewer donors are preferred) |

This table represents a hypothetical model to illustrate the output of a QSAR study. The descriptors and their coefficients are for exemplary purposes.

Another powerful computational technique for SAR development is pharmacophore modeling . A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For this compound derivatives, a pharmacophore model could be generated based on the structures of highly active compounds. This model would highlight the key chemical features required for activity, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, and their spatial arrangement. pharmacophorejournal.com This pharmacophore can then be used as a 3D query to screen virtual libraries of compounds to identify new potential active molecules.

Molecular docking studies further refine the SAR by simulating the interaction between the this compound analogs and their biological target at an atomic level. mdpi.comajol.info By predicting the preferred binding orientation and conformation of a ligand within the active site of a receptor, docking can explain why certain structural modifications lead to an increase or decrease in activity. For instance, docking might reveal that the 4-methoxy group of this compound fits into a specific hydrophobic pocket, while the 2-amino group forms a critical hydrogen bond with a key amino acid residue. These insights are invaluable for designing new analogs with improved binding affinity.

The integration of QSAR, pharmacophore modeling, and molecular docking provides a comprehensive understanding of the SAR for this compound derivatives. These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing the time and resources required for lead optimization.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of substituted nicotinic acids, including 2-amino-4-methoxynicotinic acid, is evolving from traditional, often harsh, chemical methods to more sophisticated and sustainable catalytic systems. Future research will heavily focus on enhancing efficiency, selectivity, and the environmental profile of synthetic routes.

A significant area of development is in biocatalysis . The use of enzymes and whole-cell systems for the synthesis of nicotinic acid from precursors like 3-cyanopyridine (B1664610) is gaining traction due to high conversion rates under mild conditions. nih.gov Research into nitrile-metabolizing enzymes, improved through omics-based techniques, aims to enhance catalytic efficiency and stability, making enzymatic processes viable for industrial-scale production. nih.gov

In parallel, advancements in metal-based catalysis are enabling unprecedented control over molecular architecture. For instance, rhodium-based catalysts have been shown to control the regioselective addition of nucleophiles to nicotinic acid derivatives, allowing for precise functionalization at different positions of the pyridine (B92270) ring. nih.gov This catalyst-controlled approach is crucial for creating libraries of highly functionalized derivatives. Furthermore, the development of green catalysts, such as copper-based zeolites for the liquid-phase oxidation of pyridine precursors, offers a pathway to milder reaction conditions and reduced environmental impact compared to conventional methods. google.com

| Catalyst Type | Precursor Example | Key Advantage |

| Biocatalysts (e.g., Nitrilase) | 3-Cyanopyridine | High selectivity, mild reaction conditions, eco-friendly. nih.gov |

| Rhodium (Rh) Catalysts | N-alkyl nicotinate (B505614) salts | Catalyst-controlled regioselectivity for complex derivatives. |

| Copper (Cu)-based Zeolites | 3-Methyl-pyridine | Green chemistry approach with milder conditions. google.com |

This table summarizes emerging catalytic systems for the synthesis of nicotinic acid and its derivatives, highlighting their primary advantages.

Rational Design of Next-Generation Derivatives with Enhanced Selectivity

The principle of "one target, one molecule" is a driving force in modern drug discovery. For this compound, future efforts will move beyond serendipitous discovery towards the rational design of derivatives with high potency and selectivity for specific biological targets. This involves a synergistic combination of computational modeling and synthetic chemistry.

Structure-Activity Relationship (SAR) studies form the foundation of this approach. By synthesizing and evaluating series of derivatives, researchers can identify which chemical modifications enhance activity and selectivity. For example, studies on related nicotinic acid scaffolds have successfully produced derivatives with potent anti-inflammatory or antimicrobial activities by systematically altering substituents. nih.govnih.gov

The next frontier is the use of in silico and computational methods . Techniques like molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can elucidate the binding modes of inhibitors to their target proteins. rsc.org This allows for the design of molecules that exploit unique features of the target's binding site, thereby enhancing selectivity. rsc.orgrsc.org For instance, by identifying a unique amino acid in a target enzyme's sub-pocket, inhibitors can be designed to form specific interactions, increasing selectivity over highly homologous proteins and reducing potential side effects. rsc.org This approach is critical for developing compounds that selectively target, for example, a specific enzyme isoform implicated in a disease like cancer, while sparing others. rsc.orgchemrxiv.org

Deeper Mechanistic Elucidation of Biological Activities beyond Initial Observations

While initial screenings may identify a compound's general biological effect (e.g., anti-inflammatory), future research must delve deeper into the underlying molecular mechanisms. Understanding how this compound and its derivatives exert their effects at a cellular and molecular level is crucial for their optimization and clinical translation.

Future studies will need to identify the direct molecular targets and signaling pathways modulated by these compounds. For example, some nicotinic acid derivatives have been shown to inhibit the production of key inflammatory mediators like TNF-α, IL-6, and COX-2. nih.gov The next step is to determine if this is due to direct inhibition of these proteins or interference with upstream signaling cascades like NF-κB or MAPK pathways. mdpi.com

Investigations into related structures provide a roadmap. For instance, mechanistic studies on the anticancer properties of methoxy-substituted compounds suggest that the methoxy (B1213986) group can be critical for facilitating ligand-protein binding and activating downstream pathways leading to cell death. mdpi.com Similarly, detailed enzyme kinetic studies on related pyridine inhibitors have revealed competitive inhibition with respect to a natural substrate, providing precise information on the mode of action. A comprehensive understanding of these mechanisms will enable the fine-tuning of derivatives to enhance desired effects and minimize off-target activities.

Integration with Advanced Materials Science and Nanotechnology for Functional Materials

The applications of this compound are not necessarily confined to pharmacology. The unique electronic and structural properties of the pyridine scaffold make it an attractive building block for novel functional materials. Future research will likely explore the integration of this compound and its derivatives with materials science and nanotechnology.

One emerging area is the development of chemosensors . Heterocyclic compounds, including those with structures related to nicotinic acid, have been investigated for their ability to detect heavy metal ions. mdpi.com By functionalizing the this compound core, it may be possible to create new materials that exhibit changes in their optical or electronic properties upon binding to specific analytes.

Furthermore, nanotechnology offers new avenues for application, particularly in drug delivery. To overcome challenges like poor solubility or to achieve targeted delivery, derivatives of this compound could be encapsulated within nanocarriers like nanoparticles or liposomes. mdpi.com This approach can enhance bioavailability and deliver the active compound specifically to diseased tissues, increasing efficacy and reducing systemic exposure.

Development of Automated and High-Throughput Synthesis and Screening Platforms

To accelerate the discovery process, the fields of chemical synthesis and biological screening are rapidly moving towards automation and high-throughput methodologies. Applying these platforms to the this compound scaffold will be essential for rapidly exploring its chemical space and identifying new lead compounds.

Automated synthesis platforms can produce a wide range of molecules with increased speed and reduced error. sigmaaldrich.com These systems use pre-filled reagent cartridges and robotic handling to perform multi-step syntheses, enabling the rapid generation of a library of derivatives based on the this compound core. sigmaaldrich.combohrium.com This allows chemists to quickly test hypotheses generated from rational design studies.

Once a library of compounds is synthesized, High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds for activity against specific biological targets. nih.govyoutube.com HTS platforms utilize robotics, microplate readers, and automated microscopy to conduct cell-based or biochemical assays at a massive scale. youtube.comyoutube.com By developing specific assays relevant to the desired therapeutic area, researchers can efficiently screen libraries of this compound derivatives to identify "hits"—compounds with promising activity and selectivity that can be prioritized for further development. nih.gov This combination of automated synthesis and screening creates a powerful engine for drug discovery.

Q & A

Q. Table 1: Synthetic Routes for 4-Substituted Nicotinic Acids

| Substitution | Reagent | Intermediate | Deprotection Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxy | MeLi | Oxazoline | HCl, reflux | 85–90 | |

| 4-Amino | NH₂Li | Oxazoline | H₂O, 100°C | 75–80 |

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : Use DMSO-d₆ to resolve acidic protons (e.g., COOH). Anticipate pyridine ring protons at δ 7.5–8.5 ppm, methoxy at δ 3.8–4.0 ppm, and amino protons at δ 5.5–6.5 ppm (broad) .

- Mass Spectrometry : ESI-MS in negative mode for carboxylate detection. Expected [M−H]⁻: m/z 183.1 (C₇H₈N₂O₃).

- HPLC : C18 column, mobile phase: 0.1% TFA in H₂O/ACN (gradient). Retention time ~8.2 min .

Advanced: How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

Methodological Answer:

- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., oxazoline derivatives) or hydrolysis products (e.g., 2-methoxybenzoic acid under acidic conditions) .

- Isomerization Risk : Under strong bases, the amino group may migrate. Monitor via 2D NMR (COSY, NOESY) to confirm regiochemistry .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .

Advanced: How should stability studies be designed for this compound under varying pH conditions?

Methodological Answer:

- Experimental Setup :

- Acidic : 6 M HCl, 80°C, 24h → Monitor via TLC/HPLC for cleavage (e.g., 2-methoxybenzoic acid formation) .

- Basic : 0.1 M NaOH, RT, 48h → Detect carboxylate salts via FT-IR (loss of COOH peak at 1700 cm⁻¹) .

- Kinetic Analysis : Plot degradation % vs. time to calculate half-life (t₁/₂).

Q. Table 2: Stability Under Hydrolytic Conditions

| Condition | Degradation Product | Half-Life (h) | Reference |

|---|---|---|---|

| 6 M HCl | 2-Methoxybenzoic acid | 4.5 | |

| 0.1 M NaOH | Carboxylate salt | >72 |

Advanced: What strategies are effective for studying interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., NADPH oxidases). Prioritize hydrogen bonding with methoxy and amino groups .

- SPR/BLI Assays : Immobilize target proteins (e.g., receptors) and measure binding affinity (KD) in real-time .

- Fluorescence Quenching : Titrate compound into tryptophan-containing proteins (e.g., albumin) and monitor emission at 340 nm .

Advanced: How can solubility limitations of this compound be addressed in aqueous assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing proteins .

- Salt Formation : React with NaOH to form sodium carboxylate (solubility >50 mg/mL in H₂O) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

Basic: Are there risks of isomerization or tautomerism in this compound during storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.